molecular formula C18H14BrN B1269916 4-Bromotriphenylamine CAS No. 36809-26-4

4-Bromotriphenylamine

Cat. No.: B1269916
CAS No.: 36809-26-4
M. Wt: 324.2 g/mol
InChI Key: SQTLUXJWUCHKMT-UHFFFAOYSA-N
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Description

4-Bromotriphenylamine is an organic compound with the molecular formula C18H14BrN. It is a derivative of triphenylamine, where one of the hydrogen atoms on the phenyl ring is replaced by a bromine atom. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic semiconductors and light-emitting materials .

Mechanism of Action

Target of Action

4-Bromotriphenylamine is a type of organic compound used in organic synthesis and laboratory research

Mode of Action

It’s known that triphenylamine derivatives can form stable radicals upon uv-irradiation . This suggests that this compound might interact with its targets through radical formation, leading to changes in the biochemical processes.

Biochemical Pathways

The formation of stable radicals upon uv-irradiation suggests that it might be involved in photochemical reactions

Pharmacokinetics

Its solubility in toluene suggests that it might have good bioavailability in organic solvents

Result of Action

The formation of stable radicals upon uv-irradiation suggests that it might induce changes in the molecular structure of its targets, potentially altering their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to form stable radicals upon UV-irradiation suggests that light exposure might enhance its activity . Moreover, its solubility in toluene indicates that the presence of organic solvents might influence its bioavailability and efficacy.

Biochemical Analysis

Biochemical Properties

4-Bromotriphenylamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. At higher concentrations, this compound can induce cytotoxic effects, leading to cell death through apoptosis or necrosis. The compound’s impact on cellular function is also evident in its ability to alter the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the effects of this compound on cellular function can change, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism. In vitro studies have shown that the compound can induce oxidative stress and DNA damage, which can have long-term consequences on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate physiological processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as neurotoxicity. The threshold for these adverse effects depends on the species and the route of administration. Studies in rodents have shown that high doses of this compound can lead to behavioral changes, such as hyperactivity and convulsions, indicating its potential impact on the central nervous system .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, such as proteins and DNA, potentially leading to toxic effects. The compound’s metabolism also involves conjugation reactions, where it is conjugated with glucuronic acid or sulfate, facilitating its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by specific targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and induce oxidative stress. Additionally, the compound’s presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromotriphenylamine can be synthesized through various methods. One common method involves the bromination of triphenylamine using N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving purification steps like recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: 4-Bromotriphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Bromoaniline
  • 4-Bromobiphenyl
  • Triphenylamine

Comparison: 4-Bromotriphenylamine is unique due to the presence of the bromine atom on the phenyl ring, which enhances its reactivity in substitution and coupling reactions. Compared to 4-Bromoaniline and 4-Bromobiphenyl, this compound has a more complex structure, making it suitable for applications in material science and organic electronics .

Properties

IUPAC Name

4-bromo-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTLUXJWUCHKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349081
Record name 4-Bromotriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36809-26-4
Record name 4-Bromotriphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromotriphenylamine
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Synthesis routes and methods I

Procedure details

N,N′-dimethylethylenediamine 1.76 g was added to diphenylamine 16.9 g, 4-bromoiodobenzene 28.2 g sodium t-butoxide 14.4 g, copper powder 3.81 g and a xylene 100 ml solution, and the mixture was heated and refluxed for 24 hours under argon atmosphere. After cooled down to room temperature, the mixture was filtered to remove an insoluble matter, and the filtrate was concentrated. The residue was refined by silica gel chromatography to obtain 22.7 g of white crystal of 4-bromotriphenylamine.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
copper
Quantity
3.81 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500 ml flask, 17.2 g (0.1 mol) of 4-bromoaniline, 50 g (0.24 mol) of iodobenzene, 32 g (0.8 mol) of potassium hydroxide, 0.04 g (0.04 mol, 0.4 eq.) of cuprous chloride and 0.08 g (0.04 mol, 0.4 eq.) of phenanthroline were introduced and stirred for 12 hours at 180° C. under nitrogen atmosphere. The reaction mixture was cooled to room temperature and the insoluble solid salt was filtered off. The filtrate was extracted with toluene and distilled water two times and then the organic layer was collected. Toluene was removed from the organic layer under reduced pressure to provide an organic compound. The organic compound was purified by column chromatography using n-hexane as an eluent. Then, the product was precipitated with a small amount of ethanol to provide 21 g of diphenylamino 4-bromobenzene (yield 65%). m/z 324 (M+).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

8.0 g (45 mmol) of N-bromosuccinimide and 10.0 g (41 mmol) of triphenylamine were placed in a 200 mL three-neck flask and then 150 mL of N,N-dimethylformamide was added. The mixture were stirred overnight at room temperature. N,N-dimethylformamide was removed, and the obtained solid was extracted with carbon tetrachloride. The solvent was removed, and the crude product was twice recrystallized from ethanol. As a result, a white solid of 4-bromotriphenylamine was obtained in an amount of 8.2 g (61.7%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1-bromo-4-iodobenzene (11.30 g., 40 mmol.), diphenylamine (6.65 g., 39.3 mmol.), powdered potassium carbonate (26.6 g., 192.7 mmol.), 18-crown-6 (1.06 g., 4 mmol.), copper bronze (1.37 g., 21.6 mmol.), and 1.2-dichlorobenzene (40 ml) was kept at 190° C., cooled and filtered. The residue left on concentration of filtrate, was chromatograhped on silica gel. After elution with hexanes (1 liter), the product came out in 9:1 toluene hexanes eluates, and was isolated as a colorless solid after trituration with methanol, 4.47 g. (35% yield), m.p. 113-115° C. Mass Spec (m/z): 371 (M+iodotriphenylamine), 323 325 (M+).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
1.37 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
iodotriphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches for producing 4-Bromotriphenylamine, and what are their advantages?

A1: this compound is typically synthesized via two main routes:

  • Ullmann Coupling: This reaction involves coupling 1-bromo-4-iodobenzene with diphenylamine in the presence of copper as a catalyst []. This method benefits from established procedures and widely available starting materials.
  • Palladium-Catalyzed Suzuki Coupling: This approach utilizes the reaction of triphenylamine boronic acid with aryl bromide in the presence of a palladium catalyst []. This method offers advantages such as milder reaction conditions and higher yields compared to traditional Ullmann coupling.

Q2: How does the presence of the bromine atom in this compound influence its applications in material science?

A2: The bromine atom in this compound serves as a versatile handle for further functionalization, making it a valuable building block for various materials.

  • Polymer Synthesis: The bromine atom allows for polymerization reactions, such as the palladium-catalyzed C–N coupling reaction used to synthesize hyperbranched poly(triphenylamine)s []. These polymers have potential applications in organic light-emitting diodes (OLEDs) due to their hole-transporting properties.
  • Modification of Polyazomethines: this compound can be incorporated into polyazomethines []. The bromine atom's influence on the polymer's optoelectronic properties, including its fluorescence, is currently being investigated.

Q3: What insights have been gained from the crystallographic characterization of a this compound derivative?

A: The reaction of this compound with tungsten hexachloride (WCl6) yields N,N,N′,N′-tetrakis(4-bromophenyl)-[1,1′-biphenyl]-4,4′-diamine []. Crystallographic analysis of this dimerization product provides valuable structural information about the conformation and bonding characteristics of this compound derivatives. This information is crucial for understanding structure-property relationships and guiding the design of new materials.

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